Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate
Description
Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate is a synthetic intermediate commonly utilized in pharmaceutical and organic chemistry. Its structure features a benzylcarbamate group protected by a tert-butyl moiety, with a 4-chlorophenylacetyl substituent at the 4-position of the benzene ring. This compound is pivotal in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators, where the tert-butyl carbamate group serves as a protective group for amines during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[[4-[2-(4-chlorophenyl)acetyl]phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-20(2,3)25-19(24)22-13-15-4-8-16(9-5-15)18(23)12-14-6-10-17(21)11-7-14/h4-11H,12-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMDCMCQNBWMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695767 | |
| Record name | tert-Butyl ({4-[(4-chlorophenyl)acetyl]phenyl}methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-59-7 | |
| Record name | tert-Butyl ({4-[(4-chlorophenyl)acetyl]phenyl}methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate typically involves the reaction of 4-chlorophenylacetic acid with benzylamine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the acetyl moiety.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel carbamate-based compounds with potential biological activity.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic properties and bioavailability in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
- Applied in the formulation of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Key Compounds Identified :
| Compound Name | CAS No. | Structural Similarity | Key Differences |
|---|---|---|---|
| tert-Butyl 4-(aminomethyl)benzylcarbamate | 914465-97-7 | 0.98 | Lacks the 4-chlorophenylacetyl group |
| tert-Butyl 4-chlorobenzylcarbamate | 120157-95-1 | 0.94 | Chlorine substitution at benzyl position |
| tert-Butyl (4-chlorophenethyl)carbamate | 167886-56-8 | 0.90 | Phenethyl backbone instead of benzylacetyl |
| tert-Butyl 3-(aminomethyl)benzylcarbamate | 108467-99-8 | 0.98 | Substituent at 3-position of benzene ring |
Analysis :
- The 4-chlorophenylacetyl group in the target compound introduces enhanced steric bulk and electronic effects compared to simpler chlorobenzyl or aminomethyl analogs. This modification may influence binding affinity in biological targets or alter solubility in synthetic workflows .
- Compounds like tert-butyl 4-(aminomethyl)benzylcarbamate (CAS 914465-97-7) share the benzylcarbamate backbone but lack the acetylated chlorophenyl group, making them more suitable for amine-protection strategies in HDAC inhibitor synthesis .
Comparison with tert-Butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8) :
- The latter is synthesized via simpler carbamate formation without acetyl functionalization, resulting in a lower molecular weight (255.74 g/mol vs. ~350 g/mol estimated for the target compound) .
- Both compounds utilize Boc protection, but the target compound’s acetyl group necessitates additional purification steps (e.g., column chromatography with DCM/MeOH gradients) .
Biological Activity
Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate (commonly referred to as TBCA) is a synthetic compound with significant implications in biological research and medicinal chemistry. Its molecular formula is , and it has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and enzyme inhibition.
The biological activity of TBCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate moiety in TBCA can form stable linkages with amine groups, which is crucial for protecting these groups during synthetic processes. This protection allows selective modifications of other functional groups within larger biomolecules, enhancing the compound's utility in drug development and biochemical research.
Anticancer Properties
Recent studies have highlighted TBCA's potential as an anticancer agent. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting critical signaling pathways. For instance, TBCA has demonstrated efficacy in models of T-cell acute lymphoblastic leukemia (T-ALL), where it was observed to downregulate c-MYC expression, a key oncogene involved in cell cycle regulation .
Case Study: T-ALL
In a specific study involving T-ALL cell lines, treatment with TBCA led to significant reductions in cell viability. The compound's mechanism involved the degradation of BRD4, a protein that plays a pivotal role in transcriptional regulation. This degradation resulted in a marked decrease in the expression of genes associated with cell survival and proliferation .
Enzyme Inhibition
TBCA has also been investigated for its inhibitory effects on various enzymes, including those involved in metabolic pathways. Its structure allows it to act as a competitive inhibitor, binding to active sites and preventing substrate interaction. This property is particularly relevant in the context of drug design, where enzyme inhibitors can serve as therapeutic agents against diseases characterized by dysregulated enzyme activity .
Pharmacological Characterization
The pharmacological profile of TBCA has been characterized through various assays that assess its cytotoxicity, selectivity, and mechanism of action. In vitro studies have indicated that TBCA exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs.
Table 1: Summary of Biological Activity Assays
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity (T-ALL) | Significant reduction in viability at 100 nM | |
| Enzyme Inhibition | Competitive inhibition observed | |
| Apoptosis Induction | Increased apoptosis markers detected |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of TBCA is crucial for optimizing its efficacy. Modifications to the chlorophenyl group or alterations in the carbamate structure can lead to enhanced biological activity or selectivity against specific targets. Ongoing research aims to identify these optimal modifications through systematic synthesis and testing of analogs .
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate to improve yield and purity?
Methodological Answer:
- Key Steps :
- Use tert-butyl carbamate (Boc) protection strategies to stabilize reactive intermediates during multi-step synthesis .
- Optimize reaction conditions (e.g., temperature, solvent polarity) based on analogs. For example, triethylamine in aqueous acetonitrile enhances coupling efficiency for Boc-protected intermediates .
- Employ column chromatography or recrystallization for purification, guided by LC-MS (liquid chromatography-mass spectrometry) to monitor purity (>97% target) .
- Critical Parameters :
- Control stoichiometry of acetylating agents (e.g., 4-chlorophenylacetyl chloride) to minimize byproducts.
- Use anhydrous conditions to prevent hydrolysis of the carbamate group .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., 4-chlorophenyl resonance at δ 7.3–7.5 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~430) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (if crystalline) .
- Supporting Methods :
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Critical Protocols :
- Storage : Keep in airtight containers at room temperature, away from strong acids/oxidizers to prevent decomposition .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the biological activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- Compare analogs with electron-withdrawing (e.g., -Cl, -NO) vs. electron-donating (e.g., -OCH) groups at the 4-position. Chlorine enhances lipophilicity and target binding in enzyme inhibition assays .
- Use molecular docking to predict interactions with enzymes (e.g., HIF prolyl-hydroxylase) based on steric/electronic effects .
- Experimental Validation :
Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer:
- Root-Cause Analysis :
- Meta-Analysis :
Q. How can computational chemistry methods aid in predicting the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Key Approaches :
- Validation :
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives targeting enzyme inhibition?
Methodological Answer:
- Key Challenges :
- Mitigation Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
